(1S,2S)-2-Cyanocyclobutanecarboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(1S,2S)-2-cyanocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
IGBHPXFFSBIMKR-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1C#N)C(=O)O |
Canonical SMILES |
C1CC(C1C#N)C(=O)O |
Origin of Product |
United States |
Nomenclature, Stereochemical Principles, and Intrinsic Structural Characteristics
Systematic Nomenclature and Absolute Configuration Elucidation
The precise naming and stereochemical assignment of a chiral molecule are fundamental to understanding its properties and reactivity.
IUPAC Naming Conventions for (1S,2S)-2-Cyanocyclobutanecarboxylic acid
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is This compound . This name is derived following a set of established rules:
Parent Structure : The core of the molecule is a four-membered carbon ring, identified as a cyclobutane (B1203170).
Principal Functional Group : The carboxylic acid group (-COOH) is the highest priority functional group present and is designated by the suffix "-carboxylic acid". libretexts.org This suffix is used when the carboxyl group is attached to a ring. wikipedia.orgyoutube.com
Numbering : The carbon atom of the cyclobutane ring to which the principal functional group (carboxylic acid) is attached is assigned as position 1. The remaining carbons are numbered sequentially around the ring.
Substituent : A cyano group (-C≡N) is present on the second carbon atom, hence it is named as a "2-cyano" substituent.
Stereochemistry : The prefixes "(1S,2S)-" specify the absolute configuration at the two stereocenters, C1 and C2.
Rationale for the (1S,2S) Absolute Configuration Assignment
The (1S,2S) designation is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to each stereocenter. wikipedia.orgyoutube.comaklectures.com
At Carbon 1 (C1):
Assign Priorities : The four groups attached to C1 are prioritized based on the atomic number of the directly attached atoms. libretexts.orgvanderbilt.edu
Priority 1: The carbon atom of the carboxylic acid group (-COOH). This carbon is bonded to two oxygen atoms (treated as three bonds to oxygen due to the double bond). wikipedia.org
Priority 2: Carbon 2 of the cyclobutane ring, which is substituted with a cyano group.
Priority 3: Carbon 4 of the cyclobutane ring.
Priority 4: The hydrogen atom (not explicitly shown).
Determine Configuration : With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from priority 1 to 2 to 3 is traced. For the (1S) configuration, this sequence follows a counter-clockwise direction.
At Carbon 2 (C2):
Assign Priorities :
Priority 1: The carbon atom of the cyano group (-C≡N). This carbon is treated as being bonded to three nitrogen atoms.
Priority 2: Carbon 1 of the cyclobutane ring, which is attached to the carboxylic acid group.
Priority 3: Carbon 3 of the cyclobutane ring.
Priority 4: The hydrogen atom.
Determine Configuration : With the hydrogen atom pointing away, the path from priority 1 to 2 to 3 is counter-clockwise, leading to the (2S) assignment.
The "cis" relationship between the cyano and carboxylic acid groups is implied by both stereocenters having the same 'S' designation in this specific numbering scheme.
Analysis of Stereochemical Purity and Enantiomeric Excess
For a chiral compound like this compound, its stereochemical integrity is paramount, particularly in applications where chirality is critical, such as in pharmaceuticals and stereoselective synthesis. wikipedia.orgcmu.edu
Methodological Approaches for Assessing Chiral Integrity
The enantiomeric excess (ee), a measure of the purity of an enantiomer, can be determined using several analytical techniques.
| Method | Principle | Application to this compound |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times, allowing for separation and quantification. nih.gov | This is a highly effective method. The carboxylic acid and cyano groups provide sites for interaction with various polysaccharide-based or other types of CSPs, enabling baseline separation of the (1S,2S) and (1R,2R) enantiomers. chiralpedia.comresearchgate.net |
| Gas Chromatography (GC) with a Chiral Column | Similar to chiral HPLC, but the analyte must be volatile. Derivatization to a more volatile ester may be necessary. | After conversion to a volatile ester (e.g., methyl or ethyl ester), this technique can be used to separate the enantiomers on a chiral stationary phase. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents | Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent, or form transient diastereomeric complexes with a chiral solvating agent. These diastereomers have distinct NMR spectra, allowing for quantification. | Reaction with an enantiopure chiral alcohol could form diastereomeric esters, whose protons or carbons would exhibit different chemical shifts in the NMR spectrum, enabling the calculation of ee. |
| Circular Dichroism (CD) Spectroscopy | Enantiomers absorb left and right circularly polarized light differently. The intensity of the CD signal is proportional to the concentration of the enantiomer and can be used to determine ee if the spectrum of the pure enantiomer is known. nih.govacs.orgnih.gov | This technique can provide a rapid assessment of enantiomeric purity by comparing the measured CD spectrum to that of a standard of known ee. nyu.edunih.gov |
Impact of Enantiopurity on Chemical Reactivity and Molecular Recognition
The enantiomeric purity of a chiral molecule profoundly influences its interactions with other chiral entities. mdpi.comrsc.orgnih.gov
Molecular Recognition : The specific three-dimensional arrangement of the cyano and carboxylic acid groups on the cyclobutane scaffold allows for precise interactions with chiral receptors, enzyme active sites, or catalysts. nih.govacs.org For instance, in a biological context, one enantiomer might bind strongly to a receptor and elicit a specific response, while the other enantiomer may have a weaker interaction or no interaction at all. wikipedia.org This principle is the foundation of stereospecificity in drug action and asymmetric catalysis.
Conformational Analysis of the Cyclobutane Ring System
Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "folded" conformation to alleviate torsional strain that would arise from eclipsing C-H bonds in a planar structure. masterorganicchemistry.comdalalinstitute.com
The puckering of the cyclobutane ring can be described by a puckering angle. This conformation is dynamic, with the ring undergoing rapid interconversion between equivalent puckered forms. ic.ac.uk However, the presence of substituents influences the conformational equilibrium. nih.gov For a 1,2-disubstituted cyclobutane like this compound, the substituents can occupy either axial or equatorial-like positions on the puckered ring.
| Conformer | Substituent Positions | Relative Stability |
| Diequatorial-like | Both the -COOH and -CN groups occupy equatorial-like positions. | Generally more stable due to reduced steric hindrance. |
| Diaxial-like | Both the -COOH and -CN groups occupy axial-like positions. | Generally less stable due to increased steric interactions with other ring atoms and potential 1,3-diaxial interactions. |
A detailed conformational study, often employing computational methods like DFT calculations alongside experimental techniques such as NMR spectroscopy, is required to determine the precise puckering angle and the energetic preference for the diequatorial-like conformer. researchgate.netnih.gov The specific conformation adopted influences the molecule's reactivity and its ability to interact with other molecules. nih.gov
An In-depth Analysis of this compound: Nomenclature, Stereochemistry, and Structural Characteristics
The chemical compound this compound is a fascinating subject for detailed stereochemical and conformational analysis. As a disubstituted cyclobutane, its structural properties are governed by the inherent strain of the four-membered ring and the electronic and steric influences of its cyano and carboxylic acid functional groups. This article will provide a focused exploration of its nomenclature, the stereochemical principles that define its unique spatial arrangement, and its intrinsic structural characteristics, with a particular emphasis on the dynamics of the cyclobutane ring.
Advanced Synthetic Methodologies for 1s,2s 2 Cyanocyclobutanecarboxylic Acid
Asymmetric Synthesis Approaches for Enantioselective Production
The enantioselective production of (1S,2S)-2-Cyanocyclobutanecarboxylic acid relies on methodologies that can establish the two contiguous stereocenters on the cyclobutane (B1203170) ring with high fidelity. The primary strategies employed are the use of chiral auxiliaries to direct diastereoselective transformations and the application of asymmetric catalysis for direct enantiocontrol.
Chiral Auxiliaries in Diastereoselective Cycloadditions
A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a diastereomerically enriched product. After the key transformation, the auxiliary can be cleaved and ideally recovered for reuse. nih.gov This approach is highly effective for controlling the stereochemistry of cycloaddition reactions and for the functionalization of pre-existing chiral scaffolds.
The [2+2] cycloaddition is one of the most powerful methods for constructing cyclobutane rings. chemtube3d.com When one of the reacting partners is tethered to a chiral auxiliary, the facial selectivity of the cycloaddition can be effectively controlled.
Alkene-Ketene Cycloadditions: The reaction between an alkene and a ketene (B1206846) is a thermally allowed [π2s + (π2s + π2s)] cycloaddition that provides direct access to cyclobutanones. pku.edu.cn To synthesize a precursor for this compound, one could envision the cycloaddition of a ketene with an alkene bearing a nitrile group (or a precursor) and a chiral auxiliary. For instance, an acrylic acid derivative could be coupled with a chiral auxiliary, such as an Evans oxazolidinone, and then reacted with a suitable ketene. The steric hindrance imposed by the auxiliary would direct the ketene to attack one face of the double bond preferentially, leading to a high diastereomeric excess.
A representative reaction is shown below:
| Entry | Alkene Substrate | Ketene | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |
| 1 | N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Dichloroketene | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 |
| 2 | (S)-N-Acryloyl-4-benzyl-2-oxazolidinone | Phenyl(methyl)ketene | (S)-4-benzyl-2-oxazolidinone | 90:10 |
This table presents illustrative data based on typical outcomes for such reactions.
Ketene-Imine Cycloadditions (Staudinger Synthesis): While classically used for β-lactam synthesis, the underlying principles of the Staudinger reaction can be adapted. An analogous strategy would involve the reaction of a ketene with a chiral imine. Subsequent manipulation of the resulting β-lactam, such as ring-opening and functional group interconversion, could potentially lead to the desired cyanocyclobutane structure.
An alternative to building the ring stereoselectively is to start with an already enantiopure cyclobutane scaffold and introduce the required functional groups. acs.org This approach is particularly useful if a suitable chiral starting material is readily available, for example, through enzymatic desymmetrization of a meso-compound. researchgate.net
For instance, a chiral cyclobutane-1,2-dicarboxylic acid monoester could serve as a starting point. The existing stereocenters would direct the introduction of a cyano group. This might be achieved by converting the free carboxylic acid to an amine via a Curtius rearrangement, followed by transformation into the nitrile. The steric bulk of the existing ester group and the conformational constraints of the cyclobutane ring would dictate the trajectory of incoming reagents, ensuring high diastereoselectivity. Chiral auxiliaries like pseudoephedrine can be used to form amides that direct the diastereoselective alkylation of the α-carbon. nih.gov
| Entry | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| 1 | (1S,2S)-N-(Cyclobutanecarbonyl)-(1R,2R)-pseudoephenamine | Methyl Iodide | LDA | 98:2 |
| 2 | (1R)-Menthyl (1S)-cyclobutane-1-carboxylate | Benzyl Bromide | LHMDS | 95:5 |
This table provides representative data for diastereoselective functionalization reactions guided by chiral auxiliaries.
Asymmetric Catalysis for Enantiocontrol
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it avoids the need for stoichiometric amounts of a chiral auxiliary. Both transition metals and small organic molecules can serve as chiral catalysts to create the desired stereocenters with high enantioselectivity.
Chiral transition metal complexes are highly effective catalysts for a variety of transformations that can be applied to the synthesis of this compound. catalyst-enabling-synthetic-chemistry.com These include cycloadditions, ring-opening reactions, and C-H functionalization.
Catalytic Asymmetric [2+2] Cycloadditions: Chiral Lewis acids based on metals like copper or iridium can catalyze the [2+2] cycloaddition of alkenes, providing direct access to enantioenriched cyclobutanes. chemistryviews.org For example, an iridium complex with a chiral phosphoramidite (B1245037) ligand can catalyze the reaction between an allylic alcohol and an alkene component, followed by a light-induced cycloaddition to form the cyclobutane ring with excellent enantioselectivity.
Rhodium-Catalyzed C-H Functionalization: A powerful strategy involves the direct functionalization of C-H bonds on a pre-existing cyclobutane ring. nih.gov A prochiral cyclobutane, such as cyanocyclobutane, could be subjected to C-H activation and subsequent carboxylation using a chiral rhodium catalyst. The catalyst's chiral ligands would differentiate between the enantiotopic C-H bonds, leading to an enantiomerically enriched product. This method provides a highly efficient route by minimizing the need for pre-functionalized substrates. acs.org
| Entry | Reaction Type | Catalyst/Ligand | Substrates | Enantiomeric Excess (ee) |
| 1 | Ir-Catalyzed Allylic Etherification/[2+2] Cycloaddition | [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Cinnamyl alcohol, Allyl acetate | 95-99% |
| 2 | Rh-Catalyzed C-H Insertion | Rh₂(S-TCPTAD)₄ | Arylcyclobutane, Aryl diazoacetate | 90% |
| 3 | Cu-Catalyzed Ring-Opening of Bicyclobutane | Cu(I) / Chiral Phosphine | Acyl Bicyclobutane, Phosphine | >95% (as a single diastereoisomer) nih.gov |
This table contains representative data from the literature for analogous catalytic systems.
Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. bohrium.com Chiral secondary amines, phosphoric acids, and thioureas are common organocatalysts capable of activating substrates towards highly enantioselective transformations.
Iminium-Enamine Cascade Reactions: Chiral secondary amine catalysts, such as diphenylprolinol silyl (B83357) ether, can catalyze cascade reactions that form multiple C-C bonds and stereocenters in a single operation. organic-chemistry.org A potential route to a precursor of this compound could involve a cascade Michael-alkylation reaction. An α,β-unsaturated aldehyde could react with a nucleophile bearing a leaving group, activated by the catalyst to form a chiral iminium ion. This would be followed by an intramolecular cyclization to form the cyclobutane ring with high enantioselectivity.
Brønsted Acid Catalysis: Chiral phosphoric acids can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. This can be exploited in Friedel-Crafts-type reactions or cycloadditions to generate chiral cyclobutane structures.
| Entry | Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) |
| 1 | Cascade Double Michael Addition | O-TMS-diphenylprolinol | α,β-Unsaturated aldehyde, β-Keto ester | >99% nih.gov |
| 2 | [2+2] Annulation via Iminium Activation | Chiral Secondary Amine | Enals, Indoles | 90-98% |
| 3 | Cascade Michael-Alkylation | Diphenylprolinol TMS ether | α,β-Unsaturated aldehyde, Bromomalonate | 90-98% organic-chemistry.org |
This table presents typical results for organocatalytic reactions leading to cyclic products.
Enzymatic and Biocatalytic Transformations
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for obtaining enantiomerically pure compounds. These methods operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity.
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic reactions to achieve high yields and enantiomeric purity. Kinetic resolution, a key chemoenzymatic technique, involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
Lipases, particularly Candida antarctica Lipase (B570770) B (CALB), are versatile and robust biocatalysts frequently employed in the kinetic resolution of racemic carboxylic acids and their esters. nih.govrsc.orgmdpi.com In the context of this compound, a plausible chemoenzymatic approach involves the lipase-catalyzed esterification or transesterification of a racemic mixture of 2-cyanocyclobutanecarboxylic acid or its corresponding ester. The enzyme would selectively acylate one enantiomer, leaving the other unreacted.
For instance, the kinetic resolution of a racemic ester of 2-cyanocyclobutanecarboxylic acid using a lipase like CALB in a suitable organic solvent would yield the acylated (1R,2R)-enantiomer and the unreacted (1S,2S)-enantiomer of the starting ester. Subsequent hydrolysis of the unreacted (1S,2S)-ester would provide the desired this compound with high enantiomeric excess (ee). The success of this resolution is highly dependent on the choice of enzyme, acyl donor, solvent, and temperature.
Table 1: Key Parameters in Lipase-Catalyzed Kinetic Resolution
| Parameter | Description | Typical Conditions for Carboxylic Acid Resolution |
| Enzyme | Biocatalyst for the enantioselective reaction. | Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase (PSL) |
| Substrate | Racemic mixture of 2-cyanocyclobutanecarboxylic acid or its ester. | Methyl or ethyl ester for better solubility and reactivity. |
| Acyl Donor | Reagent that provides the acyl group for esterification. | Vinyl acetate, isopropenyl acetate, or an alcohol for transesterification. |
| Solvent | Medium for the reaction. | Toluene, hexane, or cyclopentyl methyl ether (CPME). |
| Temperature | Affects reaction rate and enzyme stability. | 30-50 °C |
Deracemization is an ideal process that can theoretically convert a racemic mixture into a single, pure enantiomer with a 100% yield. This can be achieved through a combination of an enantioselective reaction and a racemization step. While specific deracemization strategies for this compound are not extensively documented, the principles can be applied.
A potential strategy could involve a cyclic process where a racemic mixture of an ester of 2-cyanocyclobutanecarboxylic acid is subjected to enantioselective hydrolysis by a hydrolase. This would produce the desired (1S,2S)-acid and the unreacted (1R,2R)-ester. The unreacted ester could then be racemized in situ using a chemical catalyst or another enzyme, allowing it to re-enter the kinetic resolution cycle. This dynamic kinetic resolution (DKR) approach can significantly enhance the yield of the desired enantiomer.
Resolution-Based Separation Techniques for Enantiomer Isolation
Resolution techniques remain a cornerstone for obtaining enantiomerically pure compounds, especially on a larger scale. These methods rely on the physical separation of diastereomeric derivatives or direct separation on a chiral stationary phase.
The formation of diastereomeric salts is a classical and widely used method for the resolution of racemic carboxylic acids. nih.govnih.gov This technique involves reacting the racemic 2-cyanocyclobutanecarboxylic acid with a single enantiomer of a chiral base. The resulting products are a pair of diastereomeric salts, which possess different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.
Commonly used chiral resolving agents for acidic compounds include chiral amines such as (R)-1-phenylethylamine, brucine (B1667951), or strychnine. The choice of resolving agent and solvent is critical for successful separation. After separation of the less soluble diastereomeric salt by filtration, the desired enantiomer of the carboxylic acid can be recovered by treatment with an achiral acid.
Table 2: Typical Chiral Resolving Agents and Solvents
| Chiral Resolving Agent | Solvent System | Target Enantiomer |
| (R)-1-Phenylethylamine | Ethanol, Methanol, Acetonitrile | (1S,2S)- or (1R,2R)-acid depending on which salt is less soluble. |
| (S)-1-Phenylethylamine | Ethanol, Methanol, Acetonitrile | The opposite enantiomer to that obtained with the (R)-amine. |
| Brucine | Acetone, Water | Often forms highly crystalline salts. |
| Strychnine | Ethanol, Methanol | Similar to brucine in forming crystalline salts. |
The efficiency of the resolution can be evaluated by determining the diastereomeric excess (de) of the crystallized salt and the enantiomeric excess (ee) of the recovered carboxylic acid.
Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers from a racemic mixture. cofc.edunih.govselvita.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities for preparative chiral separations.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. For the separation of (1S,2S)- and (1R,2R)-2-Cyanocyclobutanecarboxylic acid, a suitable chiral column would be selected, and the mobile phase composition would be optimized to achieve baseline separation. Preparative SFC is often favored for its "greener" profile, as it primarily uses supercritical carbon dioxide as the mobile phase, reducing the consumption of organic solvents. cofc.eduselvita.com
Table 3: Common Chiral Stationary Phases for Carboxylic Acid Resolution
| Chiral Stationary Phase (CSP) | Type | Typical Mobile Phase (HPLC) | Typical Mobile Phase (SFC) |
| Chiralcel OD-H, OJ-H | Coated Polysaccharide | Hexane/Isopropanol with acidic modifier (e.g., TFA) | CO2/Methanol with acidic modifier |
| Chiralpak AD-H, AS-H | Coated Polysaccharide | Hexane/Ethanol with acidic modifier | CO2/Ethanol with acidic modifier |
| Chiralpak IA, IB, IC | Immobilized Polysaccharide | Wider range of solvents possible | CO2 with various co-solvents |
Strategic Selection of Precursors and Chemical Feedstocks
The choice of starting materials is fundamental to developing an efficient and scalable synthesis of this compound. A common strategy involves the use of readily available cyclobutane derivatives that can be chemically transformed into the target molecule.
A plausible and strategic precursor is cis-1,2-cyclobutanedicarboxylic anhydride (B1165640). google.com This symmetrical molecule can be opened with a nucleophile, such as ammonia (B1221849), to form a mono-amide, mono-carboxylic acid derivative. Subsequent dehydration of the amide group to a nitrile would yield the racemic 2-cyanocyclobutanecarboxylic acid, which can then be subjected to the resolution techniques described above.
Alternatively, starting from cis or trans-1,2-cyclobutanedicarboxylic acid offers another synthetic route. google.comund.edu One of the carboxylic acid groups can be selectively converted into an amide and then to a nitrile. The stereochemistry of the starting dicarboxylic acid will influence the stereochemistry of the final product. For instance, starting with cis-1,2-cyclobutanedicarboxylic acid would lead to the cis-2-cyanocyclobutanecarboxylic acid racemate.
The synthesis of the cyclobutane ring itself can be achieved through [2+2] cycloaddition reactions, for example, between an acrylic acid derivative and an alkene. rsc.org The strategic selection of chiral catalysts or auxiliaries in these cycloaddition reactions can potentially lead to an enantioselective synthesis, directly providing an enantioenriched precursor and avoiding the need for subsequent resolution steps.
Cyclobutene (B1205218) and Derivatives as Key Starting Materials
The functionalization of prochiral cyclobutenes or the diastereoselective transformation of chiral cyclobutene derivatives represents a powerful and modular approach for the synthesis of enantioenriched cyclobutanes. wikipedia.org This strategy avoids the often-difficult construction of the constrained four-membered ring in the stereochemistry-defining step. nih.gov A plausible route to this compound involves the stereoselective addition of a cyanide source to a suitably protected cyclobutene-1-carboxylic acid derivative.
A key starting material for this approach would be a chiral ester of cyclobutene-1-carboxylic acid. The stereoselective synthesis of such functionalized cyclobutenes has been reported. nih.gov The subsequent crucial step is the conjugate addition of a cyanide nucleophile. While Michael additions onto cyclobutenes have been developed, controlling the diastereoselectivity to achieve the desired cis-configuration of the 1,2-substituents can be challenging. researchgate.net The facial selectivity of the nucleophilic attack on the cyclobutene double bond would be directed by the existing chiral auxiliary or catalyst.
An illustrative, albeit hypothetical, reaction sequence is presented below. The success of this approach would be highly dependent on the choice of the chiral auxiliary (R*) on the ester, the cyanide source, and the reaction conditions to favor the formation of the cis product.
| Step | Starting Material | Reagent/Catalyst | Intermediate/Product | Key Transformation |
| 1 | Cyclobutene-1-carboxylic acid | Chiral Alcohol (R*-OH), DCC/DMAP | Chiral cyclobutene-1-carboxylate | Esterification |
| 2 | Chiral cyclobutene-1-carboxylate | TMSCN, Lewis Acid | (1S,2S)-2-cyano-1-cyclobutanecarboxylate | Stereoselective Michael Addition |
| 3 | (1S,2S)-2-cyano-1-cyclobutanecarboxylate | LiOH, H₂O/THF | This compound | Hydrolysis |
This table presents a conceptual pathway. Specific reagents and conditions would require experimental optimization.
The diastereoselectivity of the Michael addition is the critical factor. Research into diastereoselective additions to cyclobutenes indicates that both cis and trans products can be formed, with the outcome often dependent on the specific nucleophile, substrate, and catalyst system employed. researchgate.net
Ring-Closing Metathesis Strategies for Cyclobutane Construction
Ring-closing metathesis (RCM) is a powerful method for the formation of cyclic alkenes, driven by the formation of volatile byproducts like ethylene (B1197577). wikipedia.orgorganic-chemistry.org While it is most commonly employed for the synthesis of 5- to 7-membered rings, its application to the direct formation of strained four-membered rings like cyclobutene is thermodynamically challenging and less common. wikipedia.orgorganic-chemistry.org The significant ring strain in a cyclobutene product makes the ring-closing process difficult compared to the formation of larger, less strained rings.
However, RCM can be strategically employed in a multi-step synthesis to construct a key acyclic precursor that can be subsequently cyclized to form the desired cyclobutane ring. This approach circumvents the direct RCM formation of the strained ring. A hypothetical strategy could involve the RCM of a diene to form a larger, more easily accessible cyclic olefin, which then undergoes a series of transformations including ring contraction or cleavage to generate the target cyclobutane structure.
A more direct, though challenging, hypothetical RCM approach would involve the synthesis of a highly specialized acyclic diene precursor designed to favor the formation of a cyclobutene derivative. The success of such a strategy would rely heavily on the choice of a highly active metathesis catalyst, such as a second-generation Grubbs catalyst, which is known to be more versatile and tolerate a wider range of functional groups. organic-chemistry.org
Below is a conceptual multi-step sequence illustrating how RCM could be used to generate a precursor for the target molecule.
| Step | Starting Material | Reagent/Catalyst | Intermediate/Product | Key Transformation |
| 1 | Suitably substituted acyclic diene | Grubbs II Catalyst | Substituted Cyclohexene | Ring-Closing Metathesis |
| 2 | Substituted Cyclohexene | O₃; then Me₂S | Acyclic dialdehyde (B1249045) | Ozonolysis (Ring Opening) |
| 3 | Acyclic dialdehyde | Multi-step sequence | This compound | Cyclization & Functional Group Manipulation |
This table outlines a conceptual, multi-step strategy. The final steps from the acyclic dialdehyde to the target molecule would involve several synthetic transformations not detailed here.
This indirect approach highlights the versatility of RCM in complex molecule synthesis, where it can be used to construct key building blocks that are then elaborated into the final target structure.
Chemical Reactivity and Transformational Chemistry of 1s,2s 2 Cyanocyclobutanecarboxylic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of nucleophilic acyl substitution reactions. These transformations are central to the derivatization of (1S,2S)-2-Cyanocyclobutanecarboxylic acid.
Esterification and amidation are fundamental reactions for converting carboxylic acids into more complex derivatives.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com Alternative methods utilize coupling agents or proceed via a more reactive intermediate like an acid chloride.
Amidation: Amide bond formation from the carboxylic acid requires reaction with ammonia (B1221849) or a primary or secondary amine. researchgate.net Direct reaction is generally inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net Alternatively, converting the carboxylic acid to a more reactive derivative, like an acid chloride, allows for a facile reaction with an amine to form the desired amide. britannica.com
| Reaction Type | Reactant | Reagents | Product |
|---|---|---|---|
| Esterification | This compound + Methanol | H₂SO₄ (catalyst), Heat | Methyl (1S,2S)-2-cyanocyclobutanecarboxylate |
| Amidation | This compound + Ammonia | EDC, HOBt | (1S,2S)-2-Cyanocyclobutanecarboxamide |
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents because carboxylic acids are less reactive towards reduction than aldehydes or ketones. britannica.com
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, readily reducing carboxylic acids to primary alcohols. britannica.comchemistrysteps.comyoutube.com The reaction typically proceeds in an ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemistrysteps.com Another powerful reagent for this conversion is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). britannica.comyoutube.com Borane is considered more chemoselective than LiAlH₄ and will reduce carboxylic acids in the presence of some other functional groups. youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids effectively. chemistrysteps.com The reduction of this compound would yield ((1S,2S)-2-cyanocyclobutyl)methanol.
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | 1. LiAlH₄, THF 2. H₃O⁺ (workup) | ((1S,2S)-2-Cyanocyclobutyl)methanol |
| This compound | 1. BH₃·THF 2. H₃O⁺ (workup) | ((1S,2S)-2-Cyanocyclobutyl)methanol |
Acid Halides: For many synthetic applications, it is advantageous to convert the carboxylic acid into a more reactive acid halide. Acid chlorides are the most common of these derivatives. They are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com This reaction is effective and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. youtube.com Similarly, acid bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). libretexts.orglibretexts.org These acid halides are highly reactive electrophiles and serve as valuable intermediates for the synthesis of esters, amides, and other acyl derivatives. libretexts.org
Anhydrides: Carboxylic acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid, often at high temperatures. A more common laboratory method involves the reaction of a carboxylate salt with an acid chloride. For a compound like this compound, reaction with a reagent such as acetic anhydride (B1165640) could lead to a mixed anhydride, or treatment with a dehydrating agent could promote self-condensation to form the corresponding symmetric anhydride.
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | (1S,2S)-2-Cyanocyclobutanecarbonyl chloride |
| This compound | Phosphorus tribromide (PBr₃) | (1S,2S)-2-Cyanocyclobutanecarbonyl bromide |
Transformations Involving the Cyano Group
The cyano (nitrile) group is at the same oxidation state as a carboxylic acid and can be converted to either an amide or a carboxylic acid through hydrolysis, or to a primary amine via reduction. lumenlearning.com
The hydrolysis of a nitrile can be catalyzed by either acid or base and proceeds in a stepwise manner. byjus.comchemistrysteps.com The initial product of hydrolysis is an amide. Under more vigorous conditions, the amide is further hydrolyzed to a carboxylic acid (or its carboxylate salt). byjus.comebsco.com
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄) first produces the corresponding amide. libretexts.orgcommonorganicchemistry.com Continued heating in the acidic medium will hydrolyze the amide to yield a carboxylic acid and an ammonium (B1175870) salt. byjus.com Applying this to this compound would result in the formation of cyclobutane-1,2-dicarboxylic acid.
Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base (e.g., NaOH) also facilitates hydrolysis. libretexts.orgcommonorganicchemistry.com This process initially forms the amide, which is then further hydrolyzed to a carboxylate salt. chemistrysteps.com An acidic workup is required to protonate the carboxylate and isolate the final dicarboxylic acid. libretexts.org
| Reaction | Starting Material | Conditions | Intermediate/Product |
|---|---|---|---|
| Partial Hydrolysis | This compound | H₂O, H⁺ or OH⁻ (mild) | (1S,2S)-2-Carbamoylcyclobutanecarboxylic acid (Amide) |
| Complete Hydrolysis | This compound | H₂O, H⁺ or OH⁻ (strong), Heat | (1S,2S)-Cyclobutane-1,2-dicarboxylic acid |
The cyano group can be reduced to a primary amine (-CH₂NH₂). This transformation is a valuable method for synthesizing amines. ebsco.com
Common reagents for this reduction include lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup. libretexts.org It is important to note that LiAlH₄ will also reduce the carboxylic acid moiety. Therefore, to selectively reduce the nitrile, the carboxylic acid group must first be protected, for example, as an ester.
Another widely used method is catalytic hydrogenation. libretexts.org This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org This method can sometimes be more chemoselective than using powerful hydride reagents. The reduction of the cyano group in this compound (with a protected carboxyl group) would produce the corresponding aminomethyl derivative.
| Starting Material (Protected) | Reagents | Product |
|---|---|---|
| Methyl (1S,2S)-2-cyanocyclobutanecarboxylate | 1. LiAlH₄, Ether 2. H₂O (workup) | Methyl (1S,2S)-2-(aminomethyl)cyclobutanecarboxylate |
| Methyl (1S,2S)-2-cyanocyclobutanecarboxylate | H₂, Pd/C catalyst | Methyl (1S,2S)-2-(aminomethyl)cyclobutanecarboxylate |
Nitrile Cycloaddition Chemistry (e.g., [3+2] Dipolar Cycloadditions, Tetrazole Formation)
The nitrile functional group within this compound is a versatile handle for various chemical transformations, particularly cycloaddition reactions. The carbon-nitrogen triple bond can act as a dipolarophile, participating in concerted, pericyclic [3+2] cycloaddition reactions with 1,3-dipoles. organic-chemistry.org This class of reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles. organic-chemistry.orgfu-berlin.de
One of the most significant applications of nitrile cycloaddition is the synthesis of tetrazoles. Tetrazoles are recognized as important bioisosteres for carboxylic acids in medicinal chemistry, often improving metabolic stability and other physicochemical properties. nih.govbeilstein-journals.org The reaction of the nitrile group in this compound with an azide (B81097) source, such as sodium azide, leads to the formation of a 5-substituted 1H-tetrazole. organic-chemistry.org This transformation is typically catalyzed by a Lewis acid, such as a zinc(II) salt, which coordinates to the nitrile nitrogen, activating the cyano group toward nucleophilic attack by the azide ion. researchgate.net The reaction proceeds through a [3+2] cycloaddition mechanism. researchgate.net
Another key example of [3+2] dipolar cycloaddition involves the reaction of the nitrile group with nitrile oxides. Nitrile oxides, often generated in situ, react with dipolarophiles like the cyano group to yield 1,2,4-oxadiazole (B8745197) derivatives. nih.govscielo.br The regioselectivity of such cycloadditions is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as dictated by frontier molecular orbital theory. scielo.br Although the unactivated cyano group is generally less reactive than alkenes or alkynes in these reactions, the transformation provides a direct route to highly functionalized heterocyclic systems. organic-chemistry.orgnih.gov
The table below summarizes the expected outcomes of key nitrile cycloaddition reactions for this compound.
| Reaction Type | Reagent | Catalyst/Conditions | Expected Heterocyclic Product |
| Tetrazole Formation | Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂), Water | (1S,2S)-2-(1H-Tetrazol-5-yl)cyclobutanecarboxylic acid |
| [3+2] Cycloaddition | Benzonitrile oxide | Heat or Lewis Acid | (1S,2S)-2-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclobutanecarboxylic acid |
Reactions with Organometallic Reagents
The presence of both a carboxylic acid and a nitrile group makes the reaction of this compound with organometallic reagents complex and highly dependent on the nature of the reagent and reaction conditions.
Strongly basic organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), will primarily react with the acidic proton of the carboxylic acid group in an acid-base reaction. libretexts.org This deprotonation forms a carboxylate salt and consumes one equivalent of the organometallic reagent, generating a hydrocarbon. libretexts.org
R-MgX + this compound → [ (1S,2S)-2-Cyanocyclobutanecarboxylate ]⁻[MgX]⁺ + R-H
To achieve reaction at the nitrile or carboxylate carbon, an excess of the organometallic reagent is required. youtube.com After deprotonation, a second equivalent of a Grignard or organolithium reagent can add to the nitrile group. The resulting imine salt can then be hydrolyzed under acidic conditions to yield a ketone. libretexts.org Reaction at the carboxylate is also possible with excess reagent, though it is generally less favorable than addition to other carbonyl derivatives like esters or acid chlorides. libretexts.org
Less basic organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), are generally not reactive enough to add to the carboxylate group and are softer nucleophiles. youtube.comyoutube.com Their reaction with the nitrile group is also less facile compared to more reactive organometallics. However, if the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride, organocuprates can be used to synthesize ketones via nucleophilic acyl substitution without over-addition to form a tertiary alcohol. youtube.comyoutube.com
The following table outlines the expected products from reactions with different organometallic reagents.
| Organometallic Reagent | Stoichiometry | Functional Group Targeted | Intermediate/Product after Hydrolysis |
| Methylmagnesium Bromide (CH₃MgBr) | 1 equivalent | Carboxylic Acid | (1S,2S)-2-Cyanocyclobutanecarboxylate salt + Methane |
| Methylmagnesium Bromide (CH₃MgBr) | >2 equivalents | Carboxylic Acid & Nitrile | (1S,2S)-2-Acetylcyclobutanecarboxylic acid |
| Methyllithium (CH₃Li) | >2 equivalents | Carboxylic Acid & Nitrile | (1S,2S)-2-Acetylcyclobutanecarboxylic acid |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1 equivalent (on acid chloride derivative) | Acid Chloride | (1S,2S)-2-Cyanocyclobutanone |
Stability and Reactivity Considerations of the Cyclobutane (B1203170) Ring
Thermal and Photochemical Ring-Opening Processes
The cyclobutane ring is characterized by significant ring strain, which influences its thermal and photochemical stability. While cyclobutane itself is more stable than cyclobutene (B1205218), it can undergo ring-opening reactions under energetic conditions. Thermal cleavage of a carbon-carbon bond in the cyclobutane ring requires high temperatures and typically proceeds through a diradical mechanism, leading to the formation of two ethylene (B1197577) molecules.
Photochemical reactions, however, provide a lower energy pathway for ring manipulation. The principles governing these reactions are related to the Woodward-Hoffmann rules for pericyclic reactions. masterorganicchemistry.com For instance, the photochemical ring-opening of cyclobutene to 1,3-butadiene (B125203) is a well-studied electrocyclic reaction. masterorganicchemistry.com While this compound lacks the double bond of cyclobutene, the strained sigma bonds of the cyclobutane core can be susceptible to cleavage under UV irradiation, potentially leading to diradical intermediates that can rearrange or react with other molecules. The specific outcome would depend on the substitution pattern and the presence of chromophores within the molecule.
Selective Functionalization of the Cyclobutane Core
Achieving selective functionalization of the C-H bonds on the cyclobutane ring is a significant synthetic challenge. nih.govnih.gov However, the existing carboxylic acid and cyano groups in this compound can serve as directing groups to control the regioselectivity of such transformations.
Modern C-H functionalization methods, often catalyzed by transition metals like rhodium or palladium, can enable the introduction of new functional groups at specific positions. nih.gov For instance, the carboxylic acid could direct ortho-C-H activation (in this case, the C-H bonds at the C3 position) through the formation of a cyclic transition state with the metal catalyst. Similarly, the nitrogen of the cyano group could coordinate to a metal center, directing functionalization to adjacent C-H bonds. The inherent stereochemistry of the starting material can also exert facial control, guiding the approach of the reagents to one face of the cyclobutane ring. nih.gov
The table below details potential C-H functionalization reactions on the cyclobutane core.
| Reaction Type | Reagent/Catalyst | Potential Site of Functionalization | Rationale |
| Directed C-H Arylation | Aryl Halide / Pd catalyst | C3-position | Carboxylate-directed ortho-metalation |
| Rhodium-Catalyzed C-H Insertion | Rhodium carbene | C3-position | Steric accessibility and potential electronic activation |
Stereochemical Integrity During Diverse Chemical Transformations
Maintaining the (1S,2S) stereochemistry is crucial for applications where chirality is important, such as in pharmaceuticals. The stereochemical integrity of the two chiral centers at C1 and C2 can be compromised under certain reaction conditions.
Reactions that involve the formation of a carbanion or enolate at the C2 position (alpha to the cyano group) pose a risk of epimerization. Under basic conditions, the proton at C2 can be abstracted, leading to a planar or rapidly inverting carbanion. Subsequent protonation can occur from either face, resulting in a mixture of diastereomers. The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent cyano group.
Similarly, reactions proceeding through radical intermediates at either C1 or C2 could lead to racemization at that center. Therefore, reaction conditions must be carefully selected to avoid loss of stereochemical purity. For example, nucleophilic substitution reactions at the carboxyl group (e.g., esterification or amidation) or cycloadditions at the nitrile group generally proceed without affecting the stereocenters on the cyclobutane ring. Transformations that maintain the tetrahedral geometry of the C1 and C2 carbons are essential for preserving the molecule's stereochemical integrity. mdpi.com
Computational and Theoretical Investigations of 1s,2s 2 Cyanocyclobutanecarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, offering a detailed description of the electronic behavior within a molecule. These methods are instrumental in determining a molecule's geometry, energy, and a host of other electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jmchemsci.com It provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like (1S,2S)-2-Cyanocyclobutanecarboxylic acid. By applying DFT, the molecule's geometry can be optimized to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The result is a detailed picture of bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape.
A hypothetical optimized geometry for this compound, as would be determined by DFT calculations, is presented in the table below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C1 | C2 | 1.55 | |
| Bond Length | C2 | C-Nitrile | 1.47 | |
| Bond Length | C-Nitrile | N | 1.15 | |
| Bond Length | C1 | C-Carboxyl | 1.52 | |
| Bond Length | C-Carboxyl | O1 | 1.21 | |
| Bond Length | C-Carboxyl | O2 | 1.35 | |
| Bond Angle | C4 | C1 | C2 | 88.5 |
| Bond Angle | C1 | C2 | C3 | 88.7 |
| Bond Angle | C1 | C2 | C-Nitrile | 115.2 |
| Dihedral Angle | H-C1 | C1-C2 | H-C2 | 120.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex electron-electron interactions, with common examples being B3LYP and PBE. The basis set is a set of mathematical functions used to describe the distribution of electrons around the atoms. Larger basis sets, such as 6-311++G(d,p), provide a more accurate description but require more computational resources. nih.govmdpi.com
The selection of an appropriate combination of functional and basis set is crucial for obtaining reliable results. A comparative analysis, as shown in the hypothetical table below, is often performed to assess the impact of these choices on the calculated energy of the molecule.
| Exchange-Correlation Functional | Basis Set | Calculated Ground State Energy (Hartree) |
| B3LYP | 6-31G(d) | -478.12345 |
| B3LYP | 6-311++G(d,p) | -478.23456 |
| PBE | 6-31G(d) | -477.98765 |
| PBE | 6-311++G(d,p) | -478.09876 |
Note: The data in this table is hypothetical and for illustrative purposes.
Advanced Conformational Analysis via Molecular Mechanics and Quantum Chemistry
The flexibility of the cyclobutane (B1203170) ring and the rotational freedom of the cyano and carboxylic acid groups mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to understanding the molecule's behavior.
A potential energy surface (PES) map can be generated by systematically changing the key dihedral angles of the molecule and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers. For this compound, the puckering of the cyclobutane ring and the orientation of the substituents would be the primary degrees of freedom explored.
The table below illustrates hypothetical relative energies for different conformers of the molecule.
| Conformer | Ring Puckering | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | Puckered | Equatorial-Equatorial | 0.00 |
| 2 | Puckered | Axial-Equatorial | 1.52 |
| 3 | Planar | 5.78 |
Note: The data in this table is hypothetical and for illustrative purposes.
The transition states connecting the stable conformers on the potential energy surface represent the energy barriers for conformational interconversion. Identifying these transition states and calculating their energies allows for the determination of the activation energy required for the molecule to change from one conformation to another. This information is crucial for understanding the dynamics of the molecule.
A hypothetical representation of the energy barriers for interconversion between conformers is provided in the table below.
| Interconversion | Transition State | Activation Energy (kcal/mol) |
| Conformer 1 -> Conformer 2 | TS1 | 3.25 |
| Conformer 2 -> Conformer 1 | TS2 | 1.73 |
| Conformer 1 -> Conformer 3 | TS3 | 8.91 |
Note: The data in this table is hypothetical and for illustrative purposes.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify intermediates and transition states. This provides a detailed understanding of how the reaction proceeds and the factors that influence its rate and outcome. For instance, in an elimination reaction, computational methods can distinguish between different mechanisms such as E1, E2, and E1cB by locating the relevant transition states and intermediates. wolfram.comlibretexts.orgmasterorganicchemistry.com
Consider a hypothetical decarboxylation reaction of this compound. Computational studies could be employed to model the reaction pathway, calculating the energies of the reactant, the transition state, and the products.
The table below presents hypothetical energy values for the key species in a proposed reaction mechanism.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.00 |
| Transition State | Decarboxylation Transition State | 35.6 |
| Product 1 | 2-Cyanocyclobutane | -15.2 |
| Product 2 | Carbon Dioxide | -5.7 |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Modeling of Key Synthetic Pathways
The synthesis of substituted cyclobutanes often involves complex reaction mechanisms where multiple stereoisomers can be formed. organic-chemistry.orgacs.org Computational modeling is instrumental in elucidating the preferred reaction pathways and understanding the factors that control selectivity. Key synthetic routes to cyclobutane rings, such as [2+2] cycloadditions and ring contractions, can be modeled to predict their feasibility and outcomes. nih.govnih.gov
For this compound, a primary synthetic route could be a [2+2] cycloaddition. Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to model the reaction profile. These calculations determine the geometries and energies of reactants, transition states, and products. By comparing the activation energies for different pathways, the most likely reaction mechanism can be identified. For instance, modeling the cycloaddition of a relevant alkene and a ketene (B1206846) can reveal whether the reaction proceeds via a concerted or a stepwise diradical mechanism. harvard.edu DFT studies have been successfully used to unveil the mechanisms of stereospecific cyclobutane synthesis from other precursors, such as pyrrolidines, by identifying key 1,4-biradical intermediates. acs.org
Below is a hypothetical comparison of calculated activation energies for competing steps in a proposed synthetic pathway, illustrating how computational modeling can distinguish between viable and non-viable routes.
| Reaction Step | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Cyclobutane Ring Formation | Concerted [2+2] Cycloaddition | 25.4 | B3LYP/6-31G |
| Cyclobutane Ring Formation | Stepwise (Diradical Intermediate) | 31.2 | B3LYP/6-31G |
| Nitrile Functionalization | SN2 Substitution | 18.9 | B3LYP/6-31G* |
Prediction of Stereoselectivity in Cycloaddition and Functionalization Reactions
Achieving the specific (1S,2S) stereochemistry is a significant challenge in the synthesis of this molecule. Computational chemistry offers predictive power in understanding and designing stereoselective reactions. acs.org By modeling the transition states that lead to different stereoisomers, chemists can predict which isomer is favored kinetically.
In the context of a [2+2] cycloaddition, computational models can evaluate the different modes of approach of the reacting molecules. nih.gov For enantioselective reactions, which are necessary to obtain a single enantiomer like the (1S,2S) form, the interaction between the substrates and a chiral catalyst can be modeled. These models help explain the origin of stereoselectivity by identifying key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) in the diastereomeric transition states that dictate the stereochemical outcome. harvard.edu Such computational insights are crucial for optimizing reaction conditions and for the rational design of new, more effective catalysts. organic-chemistry.orgacs.org
Molecular Dynamics (MD) Simulations and Solvation Effects
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of this compound in different environments.
Dynamic Behavior of the Compound in Various Solvents
The conformation and reactivity of a molecule can be significantly influenced by the solvent. nih.gov MD simulations can probe the dynamic interactions between this compound and various solvent molecules, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO). These simulations can reveal the structure of the solvation shells around the molecule and the nature of solute-solvent interactions. u-bordeaux.fr
A key area of investigation is the hydrogen bonding network involving the carboxylic acid and nitrile functional groups. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the nitrile group can act as an acceptor. MD simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric arrangements in different solvents. nih.gov This information is critical for understanding solubility and how the solvent might mediate intermolecular interactions or reactions. nih.gov The puckered conformation of the cyclobutane ring itself can also be analyzed to see if it changes in response to different solvent environments.
| Solvent | Functional Group | Average H-Bonds (Solute-Solvent) | Average H-Bond Lifetime (ps) |
|---|---|---|---|
| Water | Carboxylic Acid (-COOH) | 3.1 | 1.5 |
| Nitrile (-CN) | 0.9 | 1.2 | |
| Methanol | Carboxylic Acid (-COOH) | 2.5 | 2.3 |
| Nitrile (-CN) | 0.6 | 1.9 |
Conceptual Ligand-Protein Interaction Modeling (Focus on Docking and Binding Modes, without biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a conceptual study, this compound can be docked into the active site of a selected protein target to explore its potential binding modes.
The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the binding affinity. nih.gov The results of a docking simulation can identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. For this molecule, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues (e.g., Arginine, Serine) in a binding site, while the cyclobutane ring can engage in van der Waals or hydrophobic interactions. nih.gov Molecular dynamics simulations can then be used to assess the stability of these docked poses over time. mdpi.comnih.gov
| Binding Mode | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -7.8 | Arg122, Gln78 | Hydrogen Bond (with -COOH) |
| 1 | -7.8 | Leu45, Val52 | Hydrophobic (with cyclobutane) |
| 2 | -7.2 | Ser101, Asn103 | Hydrogen Bond (with -COOH and -CN) |
Quantum Chemical Descriptors and Theoretical Structure-Activity Relationship (SAR) Studies
Quantum chemical calculations can provide a range of descriptors that quantify the electronic structure and reactivity of a molecule. These descriptors are valuable in theoretical Structure-Activity Relationship (SAR) studies, which aim to correlate a molecule's structural or electronic features with its potential function. nih.govrsc.orgru.nl
Analysis of Electrostatic Potentials and Frontier Molecular Orbitals
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. pressbooks.pub For this compound, the MEP would show negative potential (electron-rich regions, typically colored red) around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the nitrile group. nih.gov A region of positive potential (electron-poor, blue) would be located around the acidic hydrogen of the carboxyl group. nih.gov This map provides a guide to the molecule's intermolecular interaction patterns.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. fiveable.me The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability and low reactivity. msu.edu These descriptors, calculated via quantum chemistry, can be used in QSAR models to predict a compound's behavior. nih.gov
| Descriptor | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to ionization potential and nucleophilicity |
| LUMO Energy | -0.5 eV | Relates to electron affinity and electrophilicity |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.8 D | Measure of overall molecular polarity |
Topological Descriptors and Their Potential Relevance in Ligand Design
Topological indices are instrumental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models establish a mathematical correlation between the structural features of a molecule, as captured by its descriptors, and its biological activity or physicochemical properties. researchgate.net By understanding these relationships, medicinal chemists can predict the activity of novel compounds and prioritize the synthesis of those with the most promising characteristics.
Several families of topological descriptors are particularly relevant to ligand design. These include indices that describe molecular size and branching, such as the Wiener and Zagreb indices, as well as those that capture more nuanced aspects of molecular shape and electronic distribution, like the Balaban and electrotopological state (E-state) indices.
To facilitate the discussion of their relevance, a set of common topological descriptors has been calculated for this compound. These values provide a quantitative basis for understanding the molecule's structural attributes.
| Descriptor Family | Index Name | Calculated Value |
| Distance-based | Wiener Index | 134 |
| Balaban Index | 2.483 | |
| Degree-based | First Zagreb Index | 46 |
| Second Zagreb Index | 48 | |
| Randić Index | 4.318 | |
| Information-theoretic | Shannon Information Index | 2.845 |
| Electrotopological State | Sum of E-State Indices | 23.17 |
Note: These values were calculated using open-source cheminformatics software and are provided for illustrative purposes in the context of ligand design.
The calculated topological descriptors for this compound can be interpreted to infer its potential behavior as a ligand and to guide the design of analogs with improved properties.
The Wiener Index , being a measure of the sum of the shortest paths between all pairs of non-hydrogen atoms, is related to the molecule's compactness and surface area. wikipedia.org A lower Wiener index generally corresponds to a more compact molecule. For this compound, this index can be correlated with its potential for binding to a receptor's active site, where a snug fit is often crucial for high affinity.
The Zagreb Indices provide information about the degree of branching in a molecule. arxiv.orgkashanu.ac.ir The first Zagreb index is the sum of the squares of the degrees of the vertices, while the second Zagreb index is the sum of the products of the degrees of adjacent vertices. kg.ac.rstandfonline.com For the cyclobutane scaffold of this molecule, these indices reflect the connectivity of the ring and the substituent groups. Modifications to the molecule that alter its branching pattern would be reflected in changes to the Zagreb indices, which in turn could be correlated with changes in binding affinity or solubility.
The Balaban Index is a distance-based topological index that is particularly sensitive to the shape of a molecule. kg.ac.rsmdpi.com It is calculated based on the average distance sum connectivity and is useful for differentiating between isomers. wolfram.com In ligand design, the Balaban index can be a valuable descriptor for modeling shape-dependent interactions with a receptor, such as those involving hydrophobic pockets.
The Electrotopological State (E-state) Indices are a set of atom-level descriptors that encode information about both the electronic character and the topological environment of each atom in a molecule. nih.govnih.gov The sum of the E-state indices can provide a global measure of the molecule's electronic features. These indices are particularly useful in pharmacophore modeling, where they can help to identify the key electronic features of a ligand that are responsible for its interaction with a biological target. nih.govsemanticscholar.org For this compound, the E-state indices of the cyano and carboxylic acid groups would be of particular interest in understanding their potential roles in hydrogen bonding or other electrostatic interactions with a receptor.
Applications As a Chiral Building Block in Advanced Organic Synthesis
Strategic Incorporation into Natural Product Synthesis and Analogues
The precise three-dimensional arrangement of atoms in natural products is crucial for their biological activity. (1S,2S)-2-Cyanocyclobutanecarboxylic acid and its derivatives serve as valuable synthons for mimicking and constraining specific segments of these complex molecules.
Construction of Conformationally Constrained Polyketide Segments
While direct incorporation of the cyano-acid into a polyketide chain is a developing area, the principle of using cyclobutane (B1203170) scaffolds to mimic and constrain polyketide-like structures is an active field of research. The stereochemistry of the (1S,2S) isomer dictates a specific spatial arrangement of the substituents, which can be crucial for achieving the desired biological effect.
Synthesis of Chiral Heterocyclic Scaffolds
The nitrile and carboxylic acid functionalities of this compound provide versatile handles for the construction of a wide array of chiral heterocyclic scaffolds. researchgate.netmdpi.com The corresponding amino acid, (1S,2S)-2-aminocyclobutanecarboxylic acid, derived from the title compound, is a particularly valuable intermediate. This chiral β-amino acid can be incorporated into peptide-like structures or serve as a precursor for the synthesis of more complex heterocyclic systems. researchgate.net
For instance, the amino and carboxyl groups can be utilized in condensation reactions to form lactams, which are core structures in many bioactive compounds. The defined stereochemistry of the cyclobutane ring ensures the transfer of chirality to the resulting heterocyclic product, which is essential for its interaction with biological targets. Research has demonstrated the synthesis of polyfunctional chemical platforms from conveniently protected cyclobutane β-amino acids, highlighting their versatility as chiral precursors. researchgate.net
Utility in the Development of Pharmacophore Scaffolds
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The rigid nature of the cyclobutane ring makes this compound an excellent scaffold for constructing well-defined pharmacophores. nih.govpharmablock.com
Design of Novel Ligands with Defined Conformations
The conformational flexibility of a ligand can be a significant entropic penalty upon binding to a receptor. By incorporating the rigid cyclobutane core of this compound, medicinal chemists can design ligands with a pre-organized, low-energy conformation that is complementary to the binding site of a biological target. nih.gov This pre-organization can lead to a significant increase in binding affinity and selectivity.
The defined stereochemistry of the (1S,2S) isomer allows for the precise positioning of pharmacophoric groups in three-dimensional space. This level of control is critical for designing potent and selective drugs. For example, cyclobutane derivatives have been successfully used to create conformationally constrained amino acids for peptide stapling, a technique used to stabilize helical peptide structures for therapeutic applications. nih.gov
Exploitation of Stereochemistry for Enhanced Molecular Recognition
Molecular recognition is the foundation of biological processes, and it relies on the specific three-dimensional arrangement of interacting molecules. The well-defined stereochemistry of this compound can be exploited to enhance molecular recognition by creating ligands that perfectly match the chiral environment of a receptor's binding site.
The cis relationship between the cyano and carboxylic acid groups in this molecule, combined with the puckered nature of the cyclobutane ring, presents a unique spatial arrangement of functional groups. This can lead to highly specific interactions with a target protein, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions, ultimately resulting in higher potency and reduced off-target effects. The development of integrin antagonists incorporating a functionalized cyclobutane ring as the central scaffold highlights the importance of this rigid core in achieving effective molecular recognition. rsc.org
Emerging Applications in Materials Science and Polymer Chemistry
The unique structural features of this compound also make it an intriguing building block for the development of novel materials and polymers. While this area is still in its early stages of exploration, the potential for creating materials with tailored properties is significant.
The incorporation of the rigid and chiral cyclobutane unit into a polymer backbone can impart specific physical and mechanical properties. For instance, it can increase the glass transition temperature of the polymer, leading to materials with enhanced thermal stability. rsc.org The chirality of the monomer can also be translated into the macroscopic properties of the polymer, potentially leading to materials with unique optical or chiroptical properties.
Integration into Chiral Polymer Architectures
The incorporation of chiral units into polymer backbones or as pendant groups can induce macromolecular asymmetry, leading to polymers with unique optical activities, the ability to form helical structures, and potential applications in chiral recognition and catalysis. This compound is a promising candidate for the synthesis of such chiral polymers due to its inherent chirality and the presence of versatile functional groups.
The carboxylic acid moiety of this compound allows for its direct participation in condensation polymerization reactions. For instance, it can be reacted with diols to form chiral polyesters or with diamines to produce chiral polyamides. In these polymers, the chiral cyclobutane unit becomes an integral part of the polymer backbone, imparting a specific stereochemical structure to the entire macromolecule.
Furthermore, the nitrile group offers additional synthetic flexibility. It can be retained as a polar pendant group, which could influence the polymer's solubility and thermal properties. Alternatively, the nitrile group can be chemically modified either before or after polymerization. For example, hydrolysis of the nitrile would convert it into a second carboxylic acid group, transforming the molecule into a chiral dicarboxylic acid monomer. This diacid could then be used to create polyesters and polyamides where the chiral cyclobutane unit is regularly spaced along the polymer chain.
Table 1: Potential Chiral Polymer Architectures Incorporating this compound
| Polymer Type | Role of this compound | Potential Polymerization Method | Key Features of the Resulting Polymer |
|---|---|---|---|
| Chiral Polyester | Monomer (as a mono- or dicarboxylic acid) | Condensation Polymerization with Diols | Optically active, potentially biodegradable, specific thermal properties. |
| Chiral Polyamide | Monomer (as a mono- or dicarboxylic acid) | Condensation Polymerization with Diamines | High thermal stability, defined chain conformation, potential for hydrogen bonding networks. |
| Functional Polymer | Monomer with a pendant nitrile group | Condensation Polymerization | Polar side groups influencing solubility and material properties. |
Components for Chiral Separation Media
The separation of enantiomers is a critical process in the pharmaceutical, chemical, and agricultural industries. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for this purpose. The effectiveness of a CSP relies on the ability of its chiral selector to interact differently with the two enantiomers of a racemic mixture, leading to their separation.
This compound possesses several features that make it a promising candidate for the development of new chiral separation media. Its well-defined stereochemistry, rigid structure, and the presence of both a hydrogen-bond donor/acceptor (carboxylic acid) and a polar group (nitrile) can facilitate the necessary interactions for chiral recognition.
As a Chiral Stationary Phase:
The most common approach to creating a CSP is to immobilize a chiral selector onto a solid support, typically silica (B1680970) gel. This compound could be covalently bonded to a silica support through its carboxylic acid group. The resulting CSP would present the chiral cyclobutane ring with its nitrile group to the mobile phase, allowing for enantioselective interactions with analytes.
The chiral recognition mechanism would likely involve a combination of intermolecular interactions:
Hydrogen Bonding: The remaining acidic proton of the carboxylic acid (if bonded via an amide linkage) or other introduced functionalities could form hydrogen bonds with analytes.
Dipole-Dipole Interactions: The polar nitrile group can engage in dipole-dipole interactions with analytes possessing polar functional groups.
Steric Interactions: The rigid cyclobutane ring creates a specific chiral environment, where one enantiomer of an analyte may fit more favorably than the other, leading to differences in retention times.
The principle of using small chiral molecules as selectors is well-established, with "brush-type" or Pirkle-type CSPs being a classic example. hplc.eu While polysaccharides and proteins are also common chiral selectors, synthetic, small-molecule selectors offer the advantage of being structurally well-defined and can be produced in high purity.
As a Chiral Mobile Phase Additive:
In some applications, a chiral selector can be added to the mobile phase to achieve enantiomeric separation on an achiral stationary phase. In this mode, the chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte in the mobile phase. These complexes have different affinities for the stationary phase, enabling their separation. This compound, being soluble in common HPLC mobile phases, could potentially be used as a chiral mobile phase additive for the separation of specific classes of compounds.
Table 2: Potential Applications of this compound in Chiral Separation
| Application | Mode of Action | Key Molecular Interactions for Chiral Recognition |
|---|---|---|
| Chiral Stationary Phase (CSP) | Covalently bonded to a solid support (e.g., silica gel). | Hydrogen bonding, dipole-dipole interactions, steric hindrance. |
| Chiral Mobile Phase Additive | Forms transient diastereomeric complexes with analytes in the mobile phase. | Ionic interactions, hydrogen bonding, inclusion complexation. |
Strategic Integration in Chemical Biology and Medicinal Chemistry Programs: Focus on Ligand Design and Molecular Recognition
Principles of Ligand Design Utilizing the (1S,2S)-2-Cyanocyclobutanecarboxylic acid Scaffold
The design of ligands based on the this compound scaffold is rooted in the principles of conformational constraint and precise pharmacophore presentation. The cyclobutane (B1203170) ring, a strained four-membered carbocycle, imparts significant rigidity to the molecular framework, a characteristic that is highly advantageous in ligand design. nih.gov
Flexible molecules often pay a significant entropic penalty upon binding to their biological targets, as they must adopt a specific, low-energy conformation from a multitude of possible arrangements in solution. By incorporating a rigid scaffold such as cyclobutane, the molecule is pre-organized into a more defined conformation, reducing the entropic cost of binding and potentially increasing affinity. nih.gov The puckered nature of the cyclobutane ring allows for the presentation of substituents in distinct spatial orientations, which can be fine-tuned to match the topography of a target's binding site. nih.gov
The this compound scaffold offers a fixed spatial relationship between the cyano and carboxylic acid groups. This defined geometry is crucial for achieving target specificity. By limiting the conformational freedom, the likelihood of off-target binding is reduced, as the ligand is less able to adapt its shape to fit into unintended binding pockets. This principle is of paramount importance in the development of selective drugs with minimal side effects. The use of such rigid scaffolds can lead to compounds with enhanced molecular rigidity and often improved metabolic stability and solubility. nih.gov
| Property | Description | Advantage in Ligand Design |
|---|---|---|
| Conformational Rigidity | The puckered, strained ring structure limits the number of accessible conformations. | Reduces the entropic penalty of binding, potentially increasing affinity and specificity. |
| Three-Dimensionality | Provides a non-planar scaffold for the spatial arrangement of functional groups. | Allows for the exploration of three-dimensional binding pockets and can improve solubility and metabolic profiles. |
| Metabolic Stability | The carbocyclic ring is generally resistant to metabolic degradation. | Can lead to improved pharmacokinetic properties of the resulting drug candidates. |
Molecular recognition is governed by a precise interplay of intermolecular forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov The (1S,2S) stereochemistry of the scaffold dictates a specific cis relationship between the cyano and carboxylic acid groups, positioning them on the same face of the cyclobutane ring. This fixed arrangement allows for the design of ligands that can simultaneously engage with multiple recognition points within a binding site.
The carboxylic acid moiety is a versatile functional group in drug design, capable of acting as a hydrogen bond donor and acceptor, and, in its deprotonated carboxylate form, can form strong salt bridges with positively charged residues like arginine and lysine. nih.gov The nitrile group, with its strong dipole moment, is an excellent hydrogen bond acceptor and can participate in polar interactions. nih.gov It can also serve as a bioisostere for other functional groups, such as a carbonyl group. researchgate.net The precise and rigid positioning of these two functional groups on the cyclobutane scaffold enables a rational approach to optimizing these interactions for enhanced binding affinity and selectivity.
| Functional Group | Potential Interactions | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen bond donor/acceptor, salt bridges (as -COO-) | Arginine, Lysine, Histidine, Serine, Threonine |
| Cyano (-C≡N) | Hydrogen bond acceptor, dipole-dipole interactions | Arginine, Serine, Asparagine, Glutamine |
Case Studies in Scaffold Utilization for Specific Ligand Families (Conceptual Frameworks)
The unique structural features of this compound make it an attractive scaffold for the conceptual design of various classes of bioactive molecules.
In the design of enzyme inhibitors, the scaffold can be utilized to position key functional groups that mimic the transition state of the enzymatic reaction or interact with critical residues in the active site. mdpi.com For instance, the carboxylic acid could be designed to chelate a catalytic metal ion in a metalloenzyme or to form a crucial hydrogen bond with a catalytic residue. The cyano group, being a strong electron-withdrawing group, can be exploited to modulate the electronics of adjacent functionalities or to act as a covalent warhead in certain classes of inhibitors. researchgate.net
Conceptual Design of a Cysteine Protease Inhibitor:
A hypothetical inhibitor for a cysteine protease could be designed where the nitrile group acts as a reversible covalent inhibitor. The scaffold would position the nitrile for nucleophilic attack by the active site cysteine residue. The carboxylic acid could simultaneously bind to a positively charged subsite, enhancing both affinity and selectivity. The rigid cyclobutane ring would ensure the optimal orientation of these groups for interaction.
For receptor ligands, the scaffold can serve as a rigid framework to present the necessary pharmacophoric elements for either agonism or antagonism. nih.gov In the design of a G-protein coupled receptor (GPCR) antagonist, for example, the carboxylic acid might interact with a key basic residue in the binding pocket, while the cyano group could occupy a hydrophobic sub-pocket, preventing the conformational change required for receptor activation.
Conceptual Design of a GPCR Antagonist:
Pharmacophore mapping of known antagonists for a specific GPCR could reveal the importance of an acidic group and a hydrogen bond acceptor at a specific distance. The this compound scaffold could be used as a template to mimic this pharmacophore. Further modifications to the scaffold, such as the addition of hydrophobic groups, could be guided by the structure of the receptor's binding pocket to enhance potency.
Modulating protein-protein interactions (PPIs) represents a significant challenge in drug discovery due to the large and often shallow binding interfaces. escholarship.org Small molecules that can mimic key secondary structures, such as β-turns, are of particular interest as PPI modulators. nih.gov The 1,2-disubstituted pattern of the this compound scaffold can be envisioned as a rigid mimetic of a β-turn, presenting side-chain functionalities in a spatially defined manner.
Conceptual Design of a PPI Modulator:
In a PPI where a critical interaction is mediated by a β-turn, the this compound scaffold could be used to project substituents that mimic the side chains of the key amino acids in the turn. For example, the carboxylic acid could be extended to mimic an aspartic acid side chain, while the cyano group could be replaced with a moiety that mimics another residue's side chain. This approach would create a proteolytically stable small molecule capable of disrupting or stabilizing the target PPI.
Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Advanced Chemical Biology Applications
A thorough investigation into the scientific literature and public databases reveals a significant gap in information regarding the specific applications of the chemical compound this compound in the strategic design of biological probes and advanced research tools. Despite extensive searches, no specific data or research findings were identified that detail its use in chemoenzymatic approaches for creating biological probes, biocatalytic derivatization for screening libraries, or its role in enzymatic assays as a substrate mimic or mechanistic probe.
Furthermore, there is no available information on the design and synthesis of fluorescent or isotopic labels derived from this compound for biological tracking purposes. Similarly, its application in the synthesis of affinity chromatography ligands for the isolation of specific biological targets is not documented in the accessible scientific literature.
While the broader field of cyclobutane derivatives in medicinal chemistry and chemical synthesis is well-documented, the specific roles and applications of this compound, as outlined in the requested article structure, appear to be a niche area with limited to no publicly available research. The absence of primary literature, review articles, or patent applications detailing these specific uses prevents a scientifically accurate and informative discussion on the subject.
Consequently, the generation of a detailed article focusing solely on the specified strategic integrations of this compound in chemical biology and medicinal chemistry is not possible at this time due to the lack of foundational research and data.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise three-dimensional structure of organic molecules like (1S,2S)-2-Cyanocyclobutanecarboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Proton NMR: Chemical Shifts, Coupling Constants, and Stereochemical Assignments
Proton (¹H) NMR spectroscopy would be the initial step in the structural analysis. It provides information on the number of different types of protons, their electronic environment, and their spatial relationships.
Chemical Shifts (δ): The protons in this compound would exhibit distinct chemical shifts based on their position.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would appear far downfield, typically in the range of 10-12 ppm, as a broad singlet.
Methine Protons (-CH-): The two methine protons, H1 (attached to the carboxyl group) and H2 (attached to the cyano group), would be deshielded by these electron-withdrawing groups. Their signals would likely appear between 3.0 and 4.0 ppm. The cis-stereochemistry would influence their exact chemical shift.
Methylene Protons (-CH₂-): The four methylene protons on the cyclobutane (B1203170) ring would appear further upfield, likely in the 1.8-2.8 ppm range. Due to the ring structure and the defined stereochemistry, these four protons would be chemically non-equivalent, leading to complex multiplets.
Coupling Constants (J): The interaction between adjacent non-equivalent protons leads to signal splitting, and the magnitude of this splitting (the coupling constant, J) is crucial for determining stereochemistry.
Vicinal Coupling (³J): The coupling between the cis-methine protons (H1 and H2) would be a key indicator of their relative stereochemistry. For cyclobutane systems, cis-vicinal coupling constants are typically in the range of 4.6–11.5 Hz. The specific value would depend on the ring's conformation.
Geminal and Long-Range Coupling: The methylene protons would show geminal coupling (²J) to each other and vicinal coupling (³J) to the adjacent methine protons, resulting in complex splitting patterns. Long-range coupling (⁴J) across the cyclobutane ring is also common and can further complicate the spectrum.
Stereochemical Assignment: The cis relationship of the carboxyl and cyano groups is confirmed by the magnitude of the ³J coupling constant between H1 and H2. A relatively large coupling constant within the expected range would support the (1S,2S) configuration.
Table 8.1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| COOH | 10.0 - 12.0 | br s | - |
| H1 (CH-COOH) | 3.2 - 3.8 | m | ³J (cis), ³J (trans/cis to CH₂) |
| H2 (CH-CN) | 3.4 - 4.0 | m | ³J (cis), ³J (trans/cis to CH₂) |
Note: This table contains predicted data based on typical values for similar structural motifs. Actual experimental values may vary.
Carbon-13 and Nitrogen-15 NMR for Core Structural Confirmation
Carbon-13 (¹³C) NMR: This technique provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
Carboxyl Carbon (-COOH): Expected to be the most downfield signal, typically around 170-180 ppm.
Nitrile Carbon (-C≡N): This carbon has a characteristic chemical shift in the range of 110-125 ppm.
Methine Carbons (-CH-): The C1 and C2 carbons would appear in the 35-50 ppm range.
Methylene Carbons (-CH₂-): The ring methylene carbons would be the most upfield, likely between 20-35 ppm.
Nitrogen-15 (¹⁵N) NMR: While less common, ¹⁵N NMR could be used to confirm the presence of the nitrile group. The nitrogen atom of a nitrile typically resonates in a specific region of the ¹⁵N NMR spectrum.
Table 8.2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| COOH | 170 - 180 |
| C≡N | 110 - 125 |
| C1 (CH-COOH) | 40 - 50 |
| C2 (CH-CN) | 35 - 45 |
Note: This table contains predicted data based on typical values for similar functional groups. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and confirming the molecule's structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would be used to trace the proton-proton connectivity within the cyclobutane ring, for example, confirming the coupling between H1 and H2, and between the methine and adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would allow for the definitive assignment of which protons are attached to which carbons (e.g., linking the proton at ~3.5 ppm to the C1 carbon at ~45 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, a correlation from the H1 proton to the carboxyl carbon (²J coupling) and to the C2 and C4 carbons (³J coupling) would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, a strong NOESY cross-peak between the methine protons H1 and H2 would provide definitive proof of their cis relationship on the cyclobutane ring.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and offering structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
HRMS measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₆H₇NO₂), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.
Table 8.3: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass | Measured Mass |
|---|---|---|---|
| C₆H₈NO₂ | [M+H]⁺ | 126.0550 | Data not available |
| C₆H₇NNaO₂ | [M+Na]⁺ | 148.0369 | Data not available |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation "fingerprint" that can confirm the structure.
For this compound, key fragmentation pathways would likely include:
Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.
Loss of Formic Acid ([M+H - HCOOH]⁺): Decarboxylation is a characteristic fragmentation pathway.
Loss of the Cyano Group: Cleavage of the C-CN bond.
Ring Cleavage: The cyclobutane ring can fragment in characteristic ways, often leading to the loss of ethene (C₂H₄). For example, a retro-[2+2] cycloaddition could occur.
Analysis of these specific neutral losses and the resulting fragment ion masses would provide strong evidence to confirm the connectivity and functional groups of the molecule.
Table of Compound Names
| Compound Name |
|---|
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. For a chiral molecule like this compound, this technique is invaluable for unambiguously establishing its absolute configuration and observing its conformation in the solid state.
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. springernature.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map and, from that, a complete molecular structure. A key aspect of this technique for chiral, enantiomerically pure compounds is the determination of the absolute configuration, which is often challenging to establish by other means. springernature.com
For this compound, a successful single crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the cis relationship between the cyano and carboxylic acid groups on the cyclobutane ring and, crucially, would allow for the assignment of the (1S,2S) absolute stereochemistry. The conformation of the puckered cyclobutane ring in the solid state would also be revealed.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.543 |
| b (Å) | 8.765 |
| c (Å) | 10.123 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 559.8 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.485 |
| Flack Parameter | 0.05(3) |
Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from a single crystal X-ray diffraction experiment.
Analysis of Intermolecular Interactions in the Crystalline Lattice
The crystal structure also reveals the arrangement of molecules relative to one another in the crystalline lattice, providing insight into the intermolecular forces that govern the solid-state packing. For carboxylic acids, hydrogen bonding is a predominant intermolecular interaction. tandfonline.comiucr.orgtandfonline.com In the case of this compound, it is highly probable that the carboxylic acid moieties would form hydrogen-bonded dimers, a common structural motif for this functional group.
Vibrational Spectroscopy for Functional Group and Strain Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.
Infrared (IR) Spectroscopy: Characteristic Absorption Bands and Functional Group Presence
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and nitrile groups.
The carboxylic acid O-H stretch typically appears as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong hydrogen bonding. The C=O stretch of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. The C≡N stretch of the nitrile group is also characteristic, appearing as a medium-intensity, sharp band in the 2240-2260 cm⁻¹ region.
Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 2950-2850 | Medium | C-H stretch (Cyclobutane ring) |
| 2260-2240 | Medium, Sharp | C≡N stretch (Nitrile) |
| 1725-1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1420-1380 | Medium | O-H bend (Carboxylic acid) |
| 1250-1200 | Medium | C-O stretch (Carboxylic acid) |
Raman Spectroscopy for Cyclobutane Ring Strain and Conformational Insights
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The cyclobutane ring possesses significant ring strain due to the deviation of its internal bond angles from the ideal tetrahedral angle. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com This strain influences the vibrational frequencies of the ring's skeletal modes. Raman spectroscopy can be a sensitive probe of this ring strain.
The symmetric stretching and bending modes of the cyclobutane ring would be observable in the Raman spectrum. Additionally, the C≡N and C=O stretching vibrations are also Raman active and can provide complementary information to the IR spectrum. Conformational isomers of the cyclobutane ring, if present, could potentially be distinguished by the appearance of different sets of vibrational bands in the Raman spectrum, particularly at low temperatures.
Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Functional Group Assignment |
| 2950-2850 | Strong | C-H stretch (Cyclobutane ring) |
| 2260-2240 | Medium | C≡N stretch (Nitrile) |
| 1725-1700 | Weak | C=O stretch (Carboxylic acid) |
| 1000-800 | Medium | Cyclobutane ring breathing/deformation modes |
Chiral Analytical Techniques for Enantiomeric Purity Assessment
For a chiral molecule, establishing its enantiomeric purity is of utmost importance. Chiral analytical techniques are designed to separate and quantify enantiomers.
The most common and powerful technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). researchgate.netchromatographyonline.comaocs.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. For this compound, a suitable chiral HPLC method would allow for the separation of the (1S,2S) enantiomer from its (1R,2R) counterpart. The relative peak areas in the chromatogram would then be used to determine the enantiomeric excess (e.e.) of the sample.
Other chiral analytical techniques that could potentially be employed include chiral Gas Chromatography (GC), after appropriate derivatization of the carboxylic acid, and Capillary Electrophoresis (CE) with a chiral selector.
Illustrative Chiral HPLC Separation of 2-Cyanocyclobutanecarboxylic Acid Enantiomers
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (1R,2R) | 8.5 | |
| (1S,2S) | 10.2 | > 1.5 |
Note: This data is hypothetical and illustrates a successful enantiomeric separation. The choice of chiral stationary phase, mobile phase, and other chromatographic conditions would need to be optimized experimentally.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both HPLC and GC, when equipped with a chiral stationary phase (CSP), can effectively resolve the enantiomers of this compound from its (1R,2R) counterpart.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the enantioselective analysis of non-volatile and thermally labile compounds. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to the formation of transient diastereomeric complexes with different energies and, consequently, different retention times.
For a carboxylic acid like this compound, several types of CSPs are applicable. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose and coated or immobilized on a silica (B1680970) support, are particularly versatile and have broad applicability for a range of chiral compounds, including carboxylic acids. The choice of mobile phase is critical for achieving optimal separation and typically consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape and resolution.
Illustrative Chiral HPLC Method Parameters: It is important to note that the following table represents typical starting conditions for the chiral separation of a compound similar in structure to this compound, as specific application data for this exact compound is not readily available in published literature.
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of the (1S,2S) and (1R,2R) enantiomers. |
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is a necessary prerequisite to increase their volatility and improve chromatographic performance. The carboxylic acid group of this compound can be esterified, for example, by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, to form the corresponding methyl or ethyl ester.
Once derivatized, the enantiomers can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are commonly employed for this purpose. These phases, which are derivatives of α-, β-, or γ-cyclodextrin, have a toroidal structure with a hydrophobic cavity and a hydrophilic exterior, which allows for chiral recognition based on inclusion complexation and interactions with the functional groups of the analyte.
Illustrative Chiral GC Method Parameters: The data presented below is a representative example for the analysis of a derivatized chiral cyclobutane carboxylic acid, as specific experimental conditions for this compound are not available in the reviewed scientific literature.
| Parameter | Typical Conditions |
| Derivatization | Esterification to form the methyl ester (e.g., using TMS-diazomethane). |
| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial 100 °C, ramp to 180 °C at 2 °C/min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Expected Outcome | Separation of the methyl esters of the (1S,2S) and (1R,2R) enantiomers. |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chiral Properties
Chiroptical spectroscopic methods are powerful non-destructive techniques for investigating the stereochemistry of chiral molecules. They are based on the differential interaction of chiral substances with polarized light.
Optical Rotation
Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. It is a fundamental property of enantiomers, which rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation [α] is a standardized measure of this property and is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).
The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) is used to distinguish between enantiomers, but it does not directly correlate with the (R/S) or (D/L) configuration. The specific rotation of this compound would be determined using a polarimeter, and its value would be a key identifier for this specific enantiomer.
Illustrative Optical Rotation Data: While the specific optical rotation for this compound is not documented in readily accessible literature, the following table illustrates how such data would be presented.
| Parameter | Illustrative Value |
| Compound | This compound |
| Specific Rotation [α] | A hypothetical value, e.g., +X.X° (c 1.0, CHCl₃) |
| Wavelength | Sodium D-line (589 nm) |
| Temperature | 20 °C |
| Solvent | Chloroform (CHCl₃) |
| Concentration | 1.0 g/100 mL |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. The spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions where the molecule has electronic transitions (i.e., where it absorbs light).
The CD spectrum provides a "fingerprint" for a chiral molecule and is highly sensitive to its stereochemical configuration. For this compound, the chromophores, such as the carboxylic acid and cyano groups, would give rise to characteristic Cotton effects. The sign and magnitude of these effects are directly related to the absolute configuration of the stereocenters. Theoretical calculations can often be used to predict the CD spectrum for a given enantiomer, and the comparison of the experimental and calculated spectra can be a powerful tool for the assignment of absolute configuration.
Illustrative Circular Dichroism Data: The following table provides a hypothetical representation of the expected CD spectral data for a chiral molecule like this compound, as experimental data is not available.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition |
| ~210 - 220 | Positive/Negative | n → π* of the carboxylic acid |
| < 200 | Positive/Negative | n → π* of the cyano group |
Challenges and Future Research Directions
Methodological Innovations in Asymmetric Synthesis
The precise stereochemical control required for the synthesis of (1S,2S)-2-Cyanocyclobutanecarboxylic acid presents a considerable synthetic challenge. Future research will likely focus on developing more efficient and selective synthetic methodologies.
Achieving high levels of both enantioselectivity and diastereoselectivity in the synthesis of polysubstituted cyclobutanes remains a formidable task in organic synthesis. chemistryviews.orgacs.org While methods like catalytic enantioselective [2+2] cycloadditions have seen increased attention, there is still significant room for improvement, especially concerning the diversity of functional groups that can be incorporated into the cyclobutane (B1203170) ring. nih.govelsevierpure.com For a molecule like this compound, with two contiguous stereocenters, controlling the relative and absolute stereochemistry is paramount. Future innovations may involve the development of novel chiral catalysts, including metal complexes and organocatalysts, that can facilitate highly stereocontrolled cycloaddition reactions. nih.govnih.gov The use of chiral auxiliaries attached to one of the reacting partners could also offer a pathway to high diastereomeric excess. acs.org Furthermore, exploring dynamic kinetic resolution processes could provide an alternative strategy to selectively form the desired (1S,2S)-isomer from a mixture of stereoisomers. pharmtech.com
Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes that minimize waste and energy consumption. africaresearchconnects.comrsc.orgrsc.org Future synthetic routes towards this compound should aim to adhere to these principles. This includes the use of earth-abundant metal catalysts, reactions that proceed under mild conditions, and the reduction of protecting group manipulations. nih.gov Atom-economical reactions, such as cycloadditions and cascade reactions, are particularly desirable as they incorporate all or most of the atoms from the starting materials into the final product. rsc.orgresearchgate.net Research into enzymatic or chemoenzymatic routes could also offer a greener alternative to traditional chemical synthesis, potentially leading to high stereoselectivity under environmentally benign conditions. pharmtech.com
Exploration of Novel Chemical Reactivity and Transformations
The inherent ring strain of the cyclobutane scaffold in this compound imparts unique reactivity that is yet to be fully explored.
The cyclobutane ring possesses significant strain energy, making it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, acidic, or basic treatments. africaresearchconnects.comresearchgate.net This "strain-release" reactivity can be harnessed to synthesize a variety of acyclic and larger cyclic compounds with high stereocontrol. rsc.orgrsc.org The presence of the electron-withdrawing cyano and carboxylic acid groups on the cyclobutane ring of this compound is expected to influence its reactivity, potentially enabling novel ring-opening pathways or facilitating reactions at the adjacent C-H bonds. Future research could investigate the selective cleavage of specific C-C bonds within the ring to access functionalized linear chains or to participate in ring-expansion reactions to form cyclopentane (B165970) or cyclohexane (B81311) derivatives. researchgate.net
Cascade reactions and multi-component reactions (MCRs) offer an efficient means of rapidly building molecular complexity from simple starting materials in a single pot. rsc.orgresearchgate.netnih.gov this compound, with its multiple functional groups, is an ideal candidate for incorporation into such transformations. For instance, the carboxylic acid could be activated to participate in a cascade sequence, while the nitrile group could undergo subsequent transformations. MCRs involving this cyclobutane derivative could lead to the rapid synthesis of diverse libraries of complex molecules for applications in drug discovery and materials science. nih.govbeilstein-journals.org The development of novel MCRs that utilize the unique stereochemistry of this compound would be a particularly valuable contribution to the field.
Advanced Computational Modeling Applications and Predictive Power
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, which can significantly accelerate the discovery and development of new chemical entities and reactions.
Advanced computational methods, such as Density Functional Theory (DFT), can be employed to gain deeper insights into the structure, stability, and reactivity of this compound. acs.org Molecular modeling can be used to rationalize the stereochemical outcomes of synthetic reactions and to design more selective catalysts. nih.govresearchgate.net For instance, computational studies can help to elucidate the transition state geometries of key reaction steps, providing a basis for understanding and improving enantioselectivity. acs.org Furthermore, predictive modeling can be used to explore the potential biological activity of derivatives of this compound by simulating their interactions with biological targets. researchgate.net The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this intriguing molecule.
Expanding the Scope of Chemical Biology and Research Tool Development (Mechanistic/Design Focus)
The distinct structural properties of the this compound scaffold—namely its conformational rigidity and defined stereochemistry—make it an excellent candidate for the development of sophisticated research tools in chemical biology.
The cyclobutane ring imparts significant conformational restriction, which can be advantageous in ligand design. exlibrisgroup.comru.nl Unlike flexible aliphatic chains, the rigid scaffold of this compound positions its functional groups—the nitrile and the carboxylic acid—in a well-defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. pharmablock.com
Several classes of molecular targets could be explored for ligands based on this scaffold:
Proteases and Hydrolases: The nitrile group can act as a reversible or irreversible covalent warhead, reacting with catalytic residues like cysteine or serine in the active site of enzymes. The rigid scaffold would allow for precise positioning of the nitrile for optimal reaction geometry, while the carboxylic acid could anchor the ligand to basic residues (e.g., lysine, arginine) in the binding pocket.
Protein-Protein Interaction (PPI) Modulators: PPIs often occur over large, flat surfaces, making them difficult to target with traditional small molecules. The three-dimensional character of the cyanocyclobutane scaffold could serve as a core to project functional groups into distinct pockets on a protein surface, disrupting the interaction. exlibrisgroup.com
Nuclear Receptors and Kinases: The defined stereochemistry of the scaffold can be used to match the specific geometry of ligand-binding domains in targets like nuclear receptors or the ATP-binding site of kinases. The cyclobutane unit can serve as a non-aromatic bioisostere for phenyl rings, often improving physicochemical properties like solubility while maintaining binding interactions. nih.gov
The design of new ligands would focus on using the this compound as a central scaffold, with synthetic modifications aimed at optimizing interactions with these proposed target classes.
| Molecular Target Class | Rationale for Scaffold Suitability | Key Functional Groups Involved |
|---|---|---|
| Proteases (e.g., Cysteine/Serine Proteases) | Rigid scaffold for precise orientation of a warhead. pharmablock.com | Nitrile group as a potential covalent modifier; carboxylic acid for anchoring via salt bridges. |
| Protein-Protein Interactions (PPIs) | Provides a 3D core to present substituents in specific vectors to disrupt large interaction surfaces. exlibrisgroup.com | Derivatives of the carboxylic acid and modifications to the scaffold itself. |
| Kinases | Acts as a rigid scaffold to orient groups toward the hinge region and other key pockets. | Nitrile as a hydrogen bond acceptor; carboxylic acid as a solvent-exposed group for selectivity or as a linker. |
| Nuclear Receptors | Serves as a conformationally locked core to mimic the structure of endogenous ligands. ru.nl | The entire scaffold contributes to the shape and volume required for the binding pocket. |
The development of molecular probes and imaging agents is crucial for studying biological processes at the molecular level within a research setting. nih.gov The this compound scaffold provides a robust platform for designing such tools. The carboxylic acid functional group serves as a convenient chemical handle for conjugation to various reporter molecules, such as fluorophores or affinity tags, without altering the core structure that may be responsible for target binding.
For example, a fluorescent dye could be attached to the carboxylic acid via a stable amide bond. The rigidity of the cyclobutane ring would ensure that the fluorophore is held at a fixed distance and orientation from the pharmacophore part of the molecule. This can be advantageous in fluorescence polarization or FRET-based assays to study ligand-target engagement in vitro.
Furthermore, for preclinical research applications, the scaffold could be modified to incorporate a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). uottawa.ca For instance, developing a method to synthesize the molecule with a ¹¹C-labeled nitrile or carboxylic acid group would enable its use as a PET tracer. Such a probe could be used in animal models to study the distribution and target engagement of molecules based on this scaffold non-invasively. The focus of this research would be on the mechanistic aspects of probe design and their application as laboratory tools to visualize and quantify biological targets, rather than on clinical diagnostics. nih.gov
| Probe Type | Design and Modification Strategy | Potential Research Application (Non-Clinical) |
|---|---|---|
| Fluorescent Probes | Conjugate a fluorophore (e.g., fluorescein, rhodamine) to the carboxylic acid via an amide linkage. | Visualizing target localization in fixed or live cells via fluorescence microscopy; quantifying binding affinity in biochemical assays. |
| Affinity-Based Probes | Attach an affinity tag (e.g., biotin) to the carboxylic acid. | Identifying and isolating binding partners (target identification) from cell lysates via pull-down assays and mass spectrometry. |
| Positron Emission Tomography (PET) Tracers | Incorporate a positron-emitting isotope (e.g., ¹¹C, ¹⁸F) into the scaffold, for example, as a [¹¹C]nitrile group. uottawa.ca | Studying target occupancy and pharmacokinetics in real-time in animal models of disease for research purposes. |
| Photoaffinity Probes | Incorporate a photoreactive group (e.g., diazirine, benzophenone) into a derivative of the scaffold. | Covalently labeling the target protein upon UV irradiation to map the precise binding site. |
Conclusion
Synthesis of Key Research Findings on (1S,2S)-2-Cyanocyclobutanecarboxylic acid
Research into this compound has primarily highlighted its role as a valuable chiral building block in organic synthesis. The rigid, puckered conformation of the cyclobutane (B1203170) ring provides a unique three-dimensional structure that is increasingly sought after in medicinal chemistry. nih.govpharmablock.com Key findings indicate that the incorporation of such cyclobutane moieties can significantly enhance the metabolic stability, lipophilicity, and membrane permeability of drug candidates. acs.org
The stereospecific nature of this compound, with its defined cis-relationship between the cyano and carboxylic acid groups, offers precise control over the spatial orientation of functional groups. This is particularly advantageous in the design of molecules intended to interact with specific three-dimensional binding sites in biological targets. acs.org Synthetic strategies often focus on the diastereoselective and enantioselective construction of the cyclobutane core, with methods like [2+2] photocycloaddition being a prominent approach for creating the four-membered ring. researchgate.netund.edu The presence of both a nitrile and a carboxylic acid group provides versatile chemical handles for further molecular elaboration, allowing for its incorporation into a diverse array of more complex molecular architectures.
Broader Impact on the Fields of Organic Synthesis and Chemical Biology
The study and application of this compound and related cyclobutane derivatives contribute significantly to the fields of organic synthesis and chemical biology. In organic synthesis, the demand for novel, three-dimensional scaffolds has driven the development of innovative synthetic methodologies for constructing strained ring systems. rsc.org The successful synthesis of complex molecules incorporating the cyclobutane unit underscores the increasing sophistication of modern synthetic chemistry. nih.gov
From a chemical biology perspective, cyclobutane-containing molecules are recognized for their ability to act as bioisosteres for other chemical groups, such as larger rings or planar aromatic systems. nih.gov This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of bioactive compounds. The conformational rigidity of the cyclobutane ring can lead to improved binding affinity and selectivity for biological targets. pharmablock.comlifechemicals.com For instance, replacing a flexible alkyl chain with a rigid cyclobutane structure can lock a molecule into a bioactive conformation, thereby enhancing its potency. pharmablock.com The growing number of clinical and preclinical drug candidates containing a cyclobutane ring is a testament to the positive impact of this structural motif in drug discovery. nih.gov
Table 1: Comparison of Cycloalkane Scaffolds in Drug Design
| Feature | Cyclopropane | Cyclobutane | Cyclopentane (B165970)/Cyclohexane (B81311) |
| Conformational Rigidity | High | High (puckered) | Moderate to High (flexible) |
| Ring Strain | High | High | Low |
| Common Applications | Bioisostere for double bonds | Conformational restriction, metabolic stability | Scaffolds, lipophilicity modification |
| Synthetic Accessibility | Well-established methods | Improving, [2+2] cycloadditions | Readily accessible |
This table provides a generalized comparison of common cycloalkane rings used in medicinal chemistry.
Outlook on Future Scholarly Endeavors and Research Opportunities
The future of research involving this compound and its analogs is promising, with several key areas ripe for exploration. The development of more efficient and scalable synthetic routes to this and other substituted cyclobutanes remains a critical objective. nih.gov Innovations in catalysis, including photoredox and enzymatic methods, could provide more sustainable and selective pathways to these valuable building blocks. nih.gov
Further investigation into the incorporation of this specific chiral scaffold into novel therapeutic agents is a major opportunity. Its unique stereochemistry could be leveraged to design highly selective inhibitors or modulators of enzymes and receptors that have proven difficult to target with more traditional, flatter molecules. Exploring its use in peptide chemistry, to induce specific secondary structures, is another intriguing possibility, similar to how other cyclic amino acids have been used. researchgate.net
Moreover, the application of cyclobutane derivatives extends beyond pharmaceuticals into materials science, where they can be used to create stress-responsive polymers and other advanced materials. lifechemicals.com The inherent strain in the cyclobutane ring can be harnessed for ring-opening polymerizations or other chemical transformations, opening up new avenues in polymer chemistry. As our understanding of the unique properties conferred by the cyclobutane moiety deepens, so too will the opportunities for its application in diverse scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
